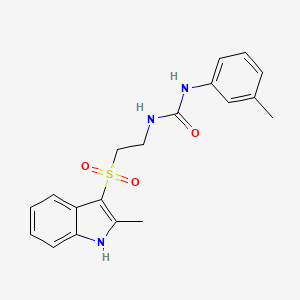

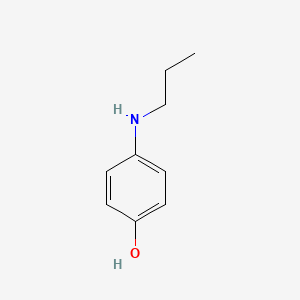

![molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5](/img/structure/B2758202.png)

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

1,2,3-Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles can vary depending on the substituents attached to the triazole ring. Some compounds with a triazole ring have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions. For example, they can react with phenyl esters of α-azido acids to give 5-substituted 2H-1,2,3-triazol-4-ols .Physical and Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

Researchers have discovered a method for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. 1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. These isopyrroles are then converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013).

Rearrangement to Pyrrolidin-3-ones

A study detailed the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the synthesis of pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This process offers insights into the mechanistic pathways and the scope of such rearrangements (Králová et al., 2019).

Antimicrobial Evaluation

Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents with potential applications in treating infections (Alsaedi et al., 2019).

Drug Delivery Applications

Research has also explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery applications. This innovative approach aims at improving the solubility and delivery efficiency of hydrophobic drugs (Mattsson et al., 2010).

Synthesis of Pyrroles and Pyrrolidines

Another study focused on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones. This method highlights the versatility of sulfone chemistry in creating complex heterocyclic structures, which are of interest in pharmaceutical and material science research (Benetti et al., 2002).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets, includingacetylcholinesterase and carbonic anhydrase-II . These enzymes play crucial roles in neurodegeneration and various other physiological processes, respectively.

Mode of Action

Compounds with a similar 1,2,3-triazole ring system have been shown to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities . They may interact with their targets through direct binding, leading to changes in the target’s function .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Related compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins within the cell, leading to changes in cellular function .

Cellular Effects

In vitro studies have indicated that some 1,2,4-triazole benzoic acid hybrids, which are structurally similar to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one, can inhibit the proliferation of certain cancer cells by inducing apoptosis . These compounds have been shown to have very weak cytotoxic effects toward normal cells compared with doxorubicin .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Related compounds have been shown to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

Properties

IUPAC Name |

1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJSIVWKHUZJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

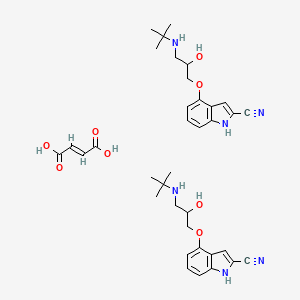

![2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2758119.png)

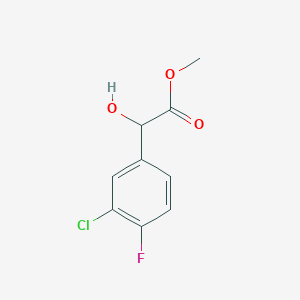

![3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride](/img/structure/B2758121.png)

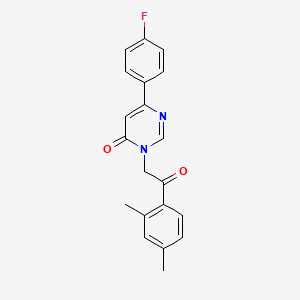

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)

![N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2758133.png)

![N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2758138.png)

![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)